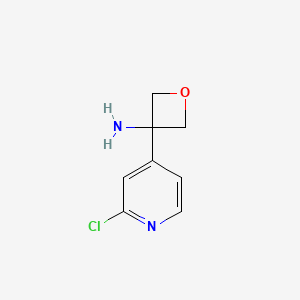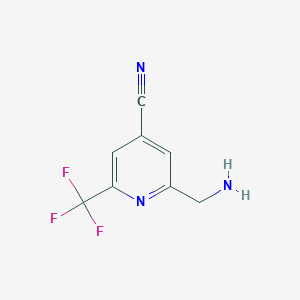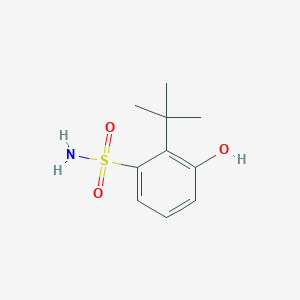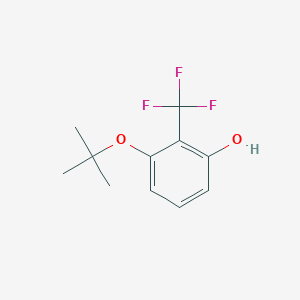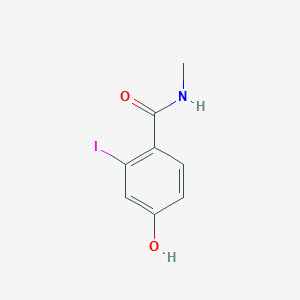
4-Hydroxy-2-iodo-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-iodo-N-methylbenzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-iodo-N-methylbenzamide typically involves the iodination of a precursor benzamide compound. One common method is the direct iodination of 4-hydroxy-N-methylbenzamide using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
4-Hydroxy-2-iodo-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide, potassium cyanide, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in ethanol, room temperature.
Substitution: Sodium azide in DMF (dimethylformamide), elevated temperature.
Major Products Formed
Oxidation: 4-Oxo-2-iodo-N-methylbenzamide.
Reduction: 4-Hydroxy-N-methylbenzamide.
Substitution: 4-Hydroxy-2-azido-N-methylbenzamide (when using sodium azide).
科学的研究の応用
4-Hydroxy-2-iodo-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its iodine atom can serve as a radiolabel for imaging studies.
Medicine: Potential applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors. Its structure may allow for the design of selective inhibitors or activators.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings, due to its reactivity and functional groups.
作用機序
The mechanism of action of 4-Hydroxy-2-iodo-N-methylbenzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyl and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, which can influence the compound’s binding affinity and specificity. Additionally, the methyl group can affect the compound’s lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-chloro-N-methylbenzamide: Similar structure but with a chlorine atom instead of iodine. It may have different reactivity and biological activity due to the difference in halogen size and electronegativity.
4-Hydroxy-2-bromo-N-methylbenzamide: Contains a bromine atom instead of iodine. Bromine is less reactive than iodine, which can affect the compound’s chemical behavior.
4-Hydroxy-2-fluoro-N-methylbenzamide: Features a fluorine atom, which is much smaller and more electronegative than iodine. This can lead to significant differences in reactivity and biological interactions.
Uniqueness
4-Hydroxy-2-iodo-N-methylbenzamide is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can enhance its reactivity in substitution reactions and its ability to participate in halogen bonding. Additionally, the combination of hydroxyl, iodine, and methyl groups provides a unique set of functional groups that can be exploited in various chemical and biological applications.
特性
分子式 |
C8H8INO2 |
|---|---|
分子量 |
277.06 g/mol |
IUPAC名 |
4-hydroxy-2-iodo-N-methylbenzamide |
InChI |
InChI=1S/C8H8INO2/c1-10-8(12)6-3-2-5(11)4-7(6)9/h2-4,11H,1H3,(H,10,12) |
InChIキー |
ZSPWDRHEZRJTKC-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C=C(C=C1)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







